molecular formula C12H9Cl2N3O B13593587 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide CAS No. 522627-05-0

5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B13593587
CAS No.: 522627-05-0
M. Wt: 282.12 g/mol
InChI Key: BJESMWRIZREHHY-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H8Cl2N2O It is a derivative of pyridine and is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a carboxamide group at the 3 position, and a 4-methylpyridin-2-yl group attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5,6-dichloronicotinic acid with 4-methyl-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of the 4-methylpyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

CAS No.

522627-05-0

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

5,6-dichloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9Cl2N3O/c1-7-2-3-15-10(4-7)17-12(18)8-5-9(13)11(14)16-6-8/h2-6H,1H3,(H,15,17,18)

InChI Key

BJESMWRIZREHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl

solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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